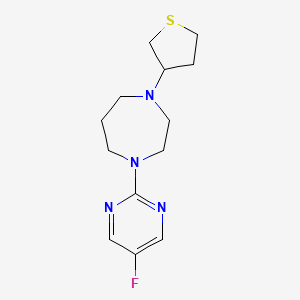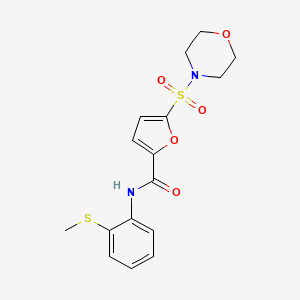
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 was first synthesized in 1992 by a team of researchers led by Yoshitomi Pharmaceuticals in Japan. Since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane works by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, preventing them from leaving the lymph nodes and entering the bloodstream. This reduces the number of immune cells that can migrate to the central nervous system, where they can cause damage in patients with MS. 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane also has other mechanisms of action, including reducing the production of pro-inflammatory cytokines and promoting the survival of oligodendrocytes, which are cells that produce myelin in the central nervous system.
Biochemische Und Physiologische Effekte
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has been shown to have a number of biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T cells, and reduces the production of pro-inflammatory cytokines. 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane also promotes the survival of oligodendrocytes and has been shown to increase the production of myelin in animal models of MS.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is that it has been extensively studied in animal models of MS and other autoimmune diseases, and has shown promising results in clinical trials. However, 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has limitations in terms of its potential toxicity and side effects, particularly in high doses. It is also difficult to administer orally, as it is rapidly metabolized in the liver and has a short half-life.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane. One area of interest is the potential use of 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane in combination with other therapies for MS and other autoimmune diseases. Another area of interest is the development of new formulations of 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane that can improve its bioavailability and reduce its potential toxicity. Finally, there is ongoing research into the potential use of 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is synthesized from 5-fluorouracil, which is converted into 5-fluoro-2,4-dioxopyrimidine. This compound is then reacted with thiolane-3-carboxylic acid to form the thiolane-3-yl derivative. The thiolane-3-yl derivative is then reacted with 1,4-diazepane to form 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has been extensively studied for its potential therapeutic applications, particularly in the treatment of multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system and can lead to disability. 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has been shown to reduce the number of relapses in patients with MS and to slow the progression of the disease. 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has also been studied for its potential applications in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4S/c14-11-8-15-13(16-9-11)18-4-1-3-17(5-6-18)12-2-7-19-10-12/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWLCPPJYMKVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)F)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2425930.png)
![{6-Fluoro-4-[(2-methoxyphenyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2425931.png)

![tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate](/img/structure/B2425934.png)
![3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2425936.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2425940.png)
![(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2425941.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B2425943.png)


![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2425946.png)
